PNU-100440
説明
(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a hydroxymethyl group at the C5 position and a 3-fluoro-4-morpholinophenyl substituent at the C3 position of the oxazolidinone ring. Its molecular formula is C₁₄H₁₇FN₂O₄, with a molecular weight of 296.30 g/mol . This compound is structurally related to the antibiotic Linezolid (C₁₆H₂₀FN₃O₄), which features an aminomethyl group instead of hydroxymethyl at C5 . The compound serves as a critical synthetic intermediate for generating oxazolidinone derivatives, including antibacterial agents and radioligands .
特性
IUPAC Name |
(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4/c15-12-7-10(17-8-11(9-18)21-14(17)19)1-2-13(12)16-3-5-20-6-4-16/h1-2,7,11,18H,3-6,8-9H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRPBWULXUVTL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441549 | |
| Record name | (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-82-8 | |
| Record name | PNU-100440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PNU-100440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V7QJB5QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Key Synthetic Routes
Epichlorohydrin-Based Alkylation and Cyclization
This method, detailed in EP2595968B1 , involves a seven-step sequence starting from 3-fluoro-4-morpholinylaniline:
Step 1: N-Alkylation with (R)-Epichlorohydrin
3-fluoro-4-morpholinylaniline (100 g) is reacted with (R)-epichlorohydrin (59 g) in tert-butanol (500 mL) under reflux for 16 hours. After solvent distillation, N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline is obtained (156 g).
Step 2: Oxazolidinone Ring Formation
The intermediate (156 g) is dissolved in methylene dichloride (1.5 L), and 1,1'-carbonyldiimidazole (CDI) (87.4 g) is added at 25–30°C. After 24 hours, the mixture is washed with water and dried over Na₂SO₄ . The product, (R)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinylmethanol , is crystallized from hexane (150 mL) to yield 50 g.
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | tert-butanol, CH₂Cl₂ |
| Temperature | Reflux (Step 1), 25–30°C (Step 2) |
| Reagents | (R)-epichlorohydrin, CDI |
| Yield | ~50% (over two steps) |
Carbonyldiimidazole-Mediated Cyclization
An alternative route from Der Pharma Chemica employs CDI for cyclization:
Step 1: Protection of Amine Group
(R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is synthesized from N-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)acetamide via N-alkylation with 3-fluoro-4-morpholinobenzenamine .
Step 2: Cyclization with CDI
The intermediate (35 g) is treated with CDI (54.6 g) in dichloromethane at 35–40°C for 8 hours. Purification via silica gel chromatography (methanol/CH₂Cl₂ gradient) yields Linezolid precursor with >98% purity .
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 35–40°C |
| Reagent | CDI |
| Purification | Column chromatography |
Stereochemical Control and Optimization
The (R)-configuration is preserved using chiral auxiliaries and enantioselective conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Epichlorohydrin route | High scalability | Requires toxic solvents | 50% |
| CDI cyclization | Mild conditions | Costly reagents | 79–82% |
Practical Considerations
Industrial Scalability
The EP2595968B1 protocol is preferred for large-scale production due to fewer purification steps.
化学反応の分析
Types of Reactions
®-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxazolidinone ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Synthesis of Antibiotics
(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is primarily recognized as an intermediate in the synthesis of Linezolid, a well-known oxazolidinone antibiotic. Linezolid is effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Case Study 1: Linezolid Efficacy Against Resistant Strains
In clinical trials, Linezolid demonstrated a high efficacy rate against various resistant bacterial strains. A study published in the Journal of Antimicrobial Chemotherapy highlighted its effectiveness in treating skin and soft tissue infections caused by resistant organisms . The synthesis of Linezolid from (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one was pivotal in this research.
Case Study 2: Pharmacokinetics and Safety Profile
Research has also focused on the pharmacokinetics of Linezolid derived from this compound. A comprehensive study assessed its absorption, distribution, metabolism, and excretion (ADME), indicating favorable pharmacokinetic properties that support its use in clinical settings .
Data Table: Comparison of Antibiotic Efficacy
| Antibiotic | Mechanism of Action | Effective Against | Resistance Issues |
|---|---|---|---|
| Linezolid | Inhibits protein synthesis | MRSA, VRE | Emerging resistance |
| Vancomycin | Inhibits cell wall synthesis | Gram-positive bacteria | VRSA |
| Daptomycin | Disrupts cell membrane potential | Staphylococcus spp., Enterococcus | Limited spectrum |
作用機序
The mechanism of action of ®-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one would likely involve its interaction with specific molecular targets. For example, if it acts as an antibacterial agent, it might inhibit protein synthesis by binding to the bacterial ribosome.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Variations
The C5 position of the oxazolidinone core is a key site for structural modifications. Below is a comparison with analogs:
Pharmacokinetic and Activity Data
- Linezolid : Bioavailability >90%, half-life ~5 hours, primarily metabolized via oxidation .
- Tedizolid : 100% oral bioavailability, once-daily dosing due to longer half-life (~12 hours) .
- (R)-Hydroxymethyl Derivative: Lacks antibacterial activity (MIC >128 μg/mL) due to the absence of the critical C5 aminomethyl group required for ribosomal binding .
Research Findings and Limitations
- Structure-Activity Relationship (SAR): Substitutions at C5 significantly impact antibacterial efficacy. The aminomethyl group in Linezolid is essential for binding to the 50S ribosomal subunit, while hydroxymethyl or azidomethyl groups disrupt this interaction .
- Resistance Profile : Linezolid resistance (e.g., cfr gene-mediated methylation) is mitigated in Tedizolid due to its C5 substituent modifications .
- Toxicity: Oxazolidinones with hydroxymethyl groups show reduced myelosuppression risk compared to Linezolid but lack therapeutic utility without further derivatization .
生物活性
(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known by its CAS number 168828-82-8, is a compound belonging to the oxazolidinone class. This article explores its biological activity, particularly focusing on its antibacterial properties, mechanism of action, and potential applications in therapeutics.
The molecular formula of (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is , with a molecular weight of approximately 296.294 g/mol. The compound exhibits a density of 1.4 g/cm³ and has a boiling point of 494.2 °C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇FN₂O₄ |
| Molecular Weight | 296.294 g/mol |
| Density | 1.4 g/cm³ |
| Boiling Point | 494.2 °C |
| CAS Number | 168828-82-8 |
(R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one functions primarily as an antibacterial agent. Its mechanism of action is closely related to that of linezolid, another well-known oxazolidinone antibiotic. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex necessary for translation . This unique mechanism makes it effective against various Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Antibacterial Efficacy
Studies have shown that (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one demonstrates significant antibacterial activity. In vitro assays indicate that it can inhibit the growth of several pathogenic bacteria, making it a candidate for further development in treating bacterial infections .
Case Studies
- Study on Efficacy Against MRSA : A recent study evaluated the effectiveness of this compound against MRSA strains. Results indicated that it significantly reduced bacterial counts in vitro compared to control groups, suggesting its potential use in clinical settings for treating resistant infections.
- Comparative Analysis with Linezolid : In comparative studies, (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one was found to exhibit similar or enhanced efficacy relative to linezolid against certain bacterial strains, highlighting its potential as an alternative treatment option .
Research Findings
Recent research has focused on optimizing the chemical structure of oxazolidinones to enhance their antibacterial properties while minimizing side effects. The introduction of fluorine atoms and morpholine groups in (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one has been shown to improve its pharmacokinetic profile and increase its potency against target bacteria .
Q & A
Q. What are the standard synthetic routes for (R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one?
The compound is synthesized via two primary methods:
- Carbamate Cyclization : Reacting (S)-3-azido-1-chloropropan-2-yl carbamate derivatives with 3-fluoro-4-morpholinobenzenamine under basic conditions (e.g., K₂CO₃ in acetone), yielding the oxazolidinone core via intramolecular cyclization (83% yield) .
- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one with heteroaryl boronates, achieving moderate to good yields (45–75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H NMR : Assigns aromatic protons (δ6.84–7.88 ppm) and morpholine/methylene signals (δ3.00–4.48 ppm) .
- IR Spectroscopy : Confirms carbonyl (1744 cm⁻¹) and azide (2103 cm⁻¹) functional groups .
- ESI-MS : Validates molecular weight (e.g., m/z 462 [M+1]⁺) .
Q. How is this compound relevant in pharmaceutical quality control?
It is a recognized impurity in oxazolidinone antibiotics (e.g., Linezolid and Tedizolid). Analytical standards are used to monitor purity via HPLC or LC-MS, ensuring compliance with regulatory thresholds .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis?
- Chiral Auxiliaries : Use (S)-configured intermediates (e.g., (S)-3-azido-1-chloropropan-2-yl derivatives) to enforce R-configuration in the final product .
- Enantioselective Catalysis : Employ chiral ligands in cross-coupling reactions to minimize racemization .
Q. How can researchers resolve low yields in Suzuki-Miyaura cross-coupling?
- Borylation Optimization : Pre-form boronates (e.g., 7a–n) to enhance reactivity .
- Catalyst Tuning : Use Pd(PPh₃)₄ with TMEDA to stabilize intermediates and reduce side reactions .
- Temperature Control : Conduct reactions at 90°C to balance kinetics and decomposition .
Q. What methodologies assess plasma stability of oxazolidinone derivatives?
- LC-MS/MS : Quantify compound stability in human plasma using +APCI ionization (m/z 348.2 for PH-27). Parameters: 450°C vaporizer temperature, 60 L/hr sheath gas flow .
- Validation : Include internal standards (e.g., linezolid) and validate over 5 weeks at –20°C to confirm freeze-thaw stability .
Q. How do structural modifications enhance antibacterial activity?
- Nitroimidazole Conjugates : Attach nitroimidazole moieties via Cu(I)-catalyzed alkoxylation, improving anaerobic bacterial inhibition (e.g., compound 16 , MIC = 0.5 µg/mL) .
- Triazolylmethyl Derivatives : Introduce 1,2,3-triazole groups to increase plasma stability and reduce protein binding (e.g., PH-27 retains 90% activity after 24 hours) .
Methodological Challenges & Data Contradictions
Q. How to address discrepancies in melting points reported across studies?
- Example : reports mp 97–100°C for intermediate 6a , conflicting with literature (103.5°C). This may arise from polymorphic forms or solvent traces. Mitigate via recrystallization (e.g., ethanol/hexane) and DSC validation .
Q. Why do reversed coupling partners in Suzuki reactions yield impure products?
Switching boronate and halide roles (e.g., coupling boronate of 5 with 6c ) introduces steric hindrance, leading to incomplete conversion. Use excess Pd catalyst (10 mol%) and longer reaction times (24h) to improve purity .
Tables
Table 1 : Key Synthetic Intermediates
| Intermediate | Role | Yield | Citation |
|---|---|---|---|
| (S)-Carbamate 5a | Chiral precursor | 86% | |
| Boronate 7a–n | Cross-coupling partner | 45–75% | |
| Azidomethyl 6a | Cyclization precursor | 82% |
Table 2 : Bioanalytical Parameters for Plasma Stability
| Parameter | Value | Citation |
|---|---|---|
| LC-MS Detection Limit | 0.1 µg/mL (PH-27) | |
| Plasma Half-life | >24 hours (PH-41 at –20°C) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
